Cas no 256475-07-7 (2-Methoxy-4'-trifluoromethylbenzophenone)

2-Methoxy-4'-trifluoromethylbenzophenone Chemical and Physical Properties
Names and Identifiers
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- METHANONE, (2-METHOXYPHENYL)[4-(TRIFLUOROMETHYL)PHENYL]-
- 2-Methoxy-4'-trifluoromethylbenzophenone
- (2-METHOXYPHENYL)[4-(TRIFLUOROMETHYL)PHENYL]METHANONE
- AKOS012084744
- LMAOZCBBMWVMKA-UHFFFAOYSA-N
- (2-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
- 256475-07-7
- MFCD13152559
- (2-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone
-
- MDL: MFCD13152559
- Inchi: InChI=1S/C15H11F3O2/c1-20-13-5-3-2-4-12(13)14(19)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3
- InChI Key: LMAOZCBBMWVMKA-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(F)(F)F
Computed Properties
- Exact Mass: 280.07111408Da
- Monoisotopic Mass: 280.07111408Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
- XLogP3: 3.8
2-Methoxy-4'-trifluoromethylbenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB361684-1 g |
2-Methoxy-4'-trifluoromethylbenzophenone; 97% |
256475-07-7 | 1g |
€552.20 | 2022-08-31 | ||
abcr | AB361684-2 g |
2-Methoxy-4'-trifluoromethylbenzophenone; 97% |
256475-07-7 | 2g |
€969.60 | 2022-08-31 | ||
Crysdot LLC | CD12091022-5g |
(2-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone |
256475-07-7 | 97% | 5g |
$744 | 2024-07-24 | |
Fluorochem | 201538-5g |
2-Methoxy-4'-trifluoromethylbenzophenone |
256475-07-7 | 97% | 5g |
£1120.00 | 2022-03-01 | |
Fluorochem | 201538-2g |
2-Methoxy-4'-trifluoromethylbenzophenone |
256475-07-7 | 97% | 2g |
£624.00 | 2022-03-01 | |
abcr | AB361684-2g |
2-Methoxy-4'-trifluoromethylbenzophenone, 97%; . |
256475-07-7 | 97% | 2g |
€1065.20 | 2024-04-18 | |
abcr | AB361684-5g |
2-Methoxy-4'-trifluoromethylbenzophenone, 97%; . |
256475-07-7 | 97% | 5g |
€1845.60 | 2024-04-18 | |
Ambeed | A534480-1g |
(2-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone |
256475-07-7 | 97% | 1g |
$251.0 | 2024-04-20 | |
TRC | M087600-250mg |
2-Methoxy-4'-trifluoromethylbenzophenone |
256475-07-7 | 250mg |
$ 290.00 | 2022-06-04 | ||
TRC | M087600-500mg |
2-Methoxy-4'-trifluoromethylbenzophenone |
256475-07-7 | 500mg |
$ 480.00 | 2022-06-04 |
2-Methoxy-4'-trifluoromethylbenzophenone Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Caper tea
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 2-Methoxy-4'-trifluoromethylbenzophenone
Research Briefing on 2-Methoxy-4'-trifluoromethylbenzophenone (CAS: 256475-07-7): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
2-Methoxy-4'-trifluoromethylbenzophenone (CAS: 256475-07-7) is a structurally unique benzophenone derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its methoxy and trifluoromethyl substituents, exhibits distinct physicochemical properties that make it valuable for various applications, including medicinal chemistry, drug discovery, and materials science. Recent studies have explored its potential as a versatile building block, photoactive probe, and intermediate in synthesizing biologically active molecules.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key intermediate in developing novel kinase inhibitors. Researchers utilized 2-Methoxy-4'-trifluoromethylbenzophenone to construct a series of pyrazole derivatives that showed promising activity against CDK2 and CDK9, with IC50 values in the low micromolar range. The trifluoromethyl group was found to significantly enhance binding affinity through favorable hydrophobic interactions with the kinase ATP-binding pocket, while the methoxy group contributed to improved solubility profiles.
In the field of photopharmacology, a 2024 Nature Communications paper reported the development of photoswitchable analogs based on this benzophenone scaffold. The researchers exploited the compound's photophysical properties to create light-activatable versions of known pharmacophores, enabling precise spatiotemporal control of biological activity. This approach showed particular promise in neuroscientific applications, where light-dependent activation could be achieved with high temporal resolution in neuronal cell cultures.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to 2-Methoxy-4'-trifluoromethylbenzophenone. A 2023 Organic Process Research & Development publication described an improved Friedel-Crafts acylation protocol that increased yield to 78% while reducing environmental impact through solvent optimization and catalyst recycling. This development is particularly significant given the growing demand for this intermediate in pharmaceutical manufacturing.
The compound's potential in materials science was highlighted in a 2024 Advanced Materials study, where it served as a precursor for novel liquid crystal materials. The researchers demonstrated that derivatives of 2-Methoxy-4'-trifluoromethylbenzophenone could form stable mesophases with interesting electro-optical properties, suggesting applications in display technologies and optical devices.
Ongoing clinical research is investigating the safety profile of this compound and its derivatives. Preliminary toxicology studies published in Regulatory Toxicology and Pharmacology (2024) indicate favorable ADME properties, with good metabolic stability and acceptable cytotoxicity profiles in human hepatocyte assays. These findings support further development of this scaffold for therapeutic applications.
Future research directions appear to focus on three main areas: (1) expanding the medicinal chemistry toolkit around this scaffold to access new bioactive compounds, (2) developing more sustainable synthetic routes to meet industrial demand, and (3) exploring novel applications in materials science and chemical biology. The unique combination of photostability, synthetic versatility, and favorable physicochemical properties positions 2-Methoxy-4'-trifluoromethylbenzophenone as a compound of continuing interest across multiple scientific disciplines.
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